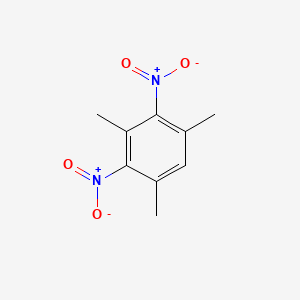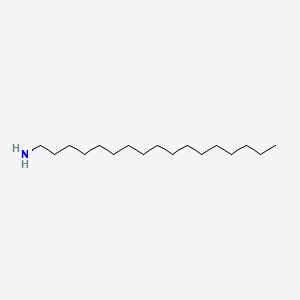
1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
描述
1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione is an organic compound derived from maleic acid. It contains an amide functional group and is an alkene that is reactive toward thiols. This compound is commonly used to modify cysteine residues in proteins and peptides .
作用机制
Target of Action
N-Ethyl-2-Methyl Maleimide primarily targets thiol groups in proteins and peptides . It is a Michael acceptor, meaning it adds nucleophiles such as thiols . The compound is commonly used to modify cysteine residues in proteins and peptides . It is also known to inhibit cysteine peptidases .
Mode of Action
The compound interacts with its targets by forming a strong C-S bond through a virtually irreversible reaction . This reaction occurs in the pH range 6.5–7.5 . The compound may react with amines or undergo hydrolysis at a more alkaline pH .
Biochemical Pathways
N-Ethyl-2-Methyl Maleimide affects the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . The membrane enzyme, β(1,3)glucan synthase, has been proposed as a putative primary target of N-ethylmaleimide and some of its analogues in Candida albicans cells .
Pharmacokinetics
One main drawback of maleimides is the occurrence of thiol exchange reactions with, for example, glutathione, resulting in loss of the targeting ability . A new strategy to overcome such retro-Michael exchange processes of maleimide–thiol conjugates by stabilization of the thiosuccinimide via a transcyclization reaction is presented .
Result of Action
The compound’s action results in the inhibition of enzymes containing reactive cysteinyl residues, essential for their catalytic activity . This leads to the inhibition of the metabolic pathways of bacteria and fungi, thereby displaying antimicrobial and cytostatic activity .
Action Environment
The action of N-Ethyl-2-Methyl Maleimide is influenced by environmental factors such as pH and the presence of other reactive groups. For instance, the reaction with thiols occurs in the pH range 6.5–7.5, and the compound may react with amines or undergo hydrolysis at a more alkaline pH . The chemical reactivity and lipophilicity of the compound influence its antibacterial activity .
生化分析
Biochemical Properties
Maleimide, N-ethyl-2-methyl-, plays a crucial role in biochemical reactions due to its ability to form covalent bonds with thiol groups. This reactivity makes it an essential tool for studying protein structure and function. The compound interacts with enzymes, proteins, and other biomolecules that contain reactive cysteine residues. For example, it is commonly used to modify cysteine residues in proteins, thereby altering their activity and function . Additionally, Maleimide, N-ethyl-2-methyl-, has been shown to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall .
Cellular Effects
Maleimide, N-ethyl-2-methyl-, influences various cellular processes by modifying cysteine residues in proteins. This modification can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the activity of β(1,3)glucan synthase in Candida albicans, leading to disruptions in cell wall biosynthesis . Such effects can result in altered cell function and viability.
Molecular Mechanism
At the molecular level, Maleimide, N-ethyl-2-methyl-, exerts its effects through covalent binding interactions with thiol groups in proteins. This binding can lead to enzyme inhibition or activation, depending on the specific protein and its role in cellular processes. For example, the compound’s interaction with β(1,3)glucan synthase inhibits the enzyme’s activity, disrupting the synthesis of essential cell wall components in fungi . Additionally, Maleimide, N-ethyl-2-methyl-, can induce changes in gene expression by modifying transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Maleimide, N-ethyl-2-methyl-, can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its reactivity towards thiols can lead to gradual degradation. Long-term studies have shown that Maleimide, N-ethyl-2-methyl-, can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of Maleimide, N-ethyl-2-methyl-, vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins without causing significant toxicity. At high doses, Maleimide, N-ethyl-2-methyl-, can exhibit toxic or adverse effects, including disruptions in cellular metabolism and viability . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.
Metabolic Pathways
Maleimide, N-ethyl-2-methyl-, is involved in various metabolic pathways, particularly those related to thiol-disulfide interconversions. The compound interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For example, Maleimide, N-ethyl-2-methyl-, can modify enzymes involved in oxidative stress responses, thereby affecting cellular redox balance .
Transport and Distribution
Within cells and tissues, Maleimide, N-ethyl-2-methyl-, is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For instance, Maleimide, N-ethyl-2-methyl-, may be preferentially localized to areas with high concentrations of reactive thiol groups .
Subcellular Localization
The subcellular localization of Maleimide, N-ethyl-2-methyl-, is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular function. For example, Maleimide, N-ethyl-2-methyl-, may be directed to the endoplasmic reticulum or mitochondria, where it can modify proteins involved in key cellular processes .
准备方法
The synthesis of 1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of maleic anhydride with ethylamine, followed by dehydration. This process can be carried out under mild reaction conditions using a palladium-catalyzed cyclization reaction of alkynes with isocyanides . Industrial production methods often involve large-scale synthesis using similar reaction pathways to ensure high yield and purity.
化学反应分析
1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Michael Addition: It acts as a Michael acceptor, adding nucleophiles such as thiols.
Diels-Alder Reaction: It can react with dienes such as cyclopentadiene or furan to form adducts, which can then be polymerized via ring-opening metathesis polymerization.
Hydrolysis: At more alkaline pH, it may undergo hydrolysis.
Common reagents used in these reactions include thiols, amines, and dienes. Major products formed from these reactions include thioethers and cyclic olefins.
科学研究应用
1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione has a wide range of scientific research applications:
相似化合物的比较
1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione can be compared with other N-substituted maleimides, such as N-(1-phenylethyl)maleimide. While both compounds are used for derivatization of biological thiols, N-(1-phenylethyl)maleimide provides better ionization of thiols but leads to more extensive side reactions . Other similar compounds include N-methylmaleimide and N-phenylmaleimide, which also exhibit antimicrobial and cytostatic activity .
属性
IUPAC Name |
1-ethyl-3-methylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-3-8-6(9)4-5(2)7(8)10/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHIHGVHWGKXMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185142 | |
| Record name | Maleimide, N-ethyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31217-72-8 | |
| Record name | Maleimide, N-ethyl-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031217728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maleimide, N-ethyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


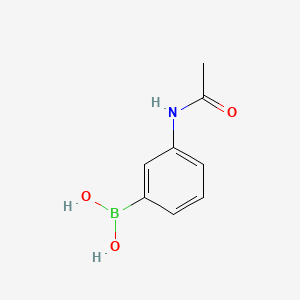
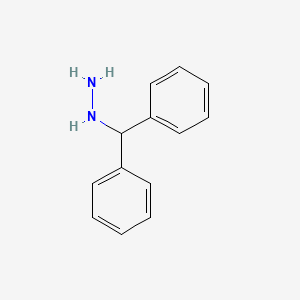

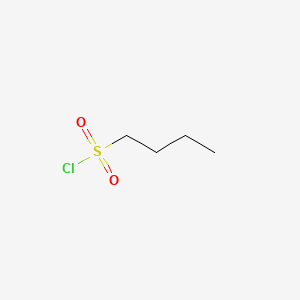

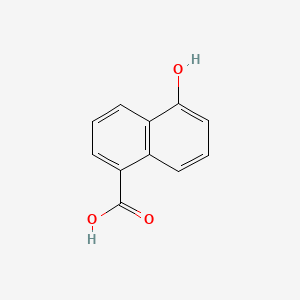

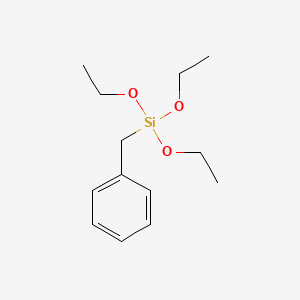
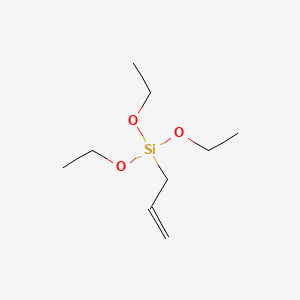


![Benzo[b]thiophene-4-acetic acid](/img/structure/B1265879.png)
